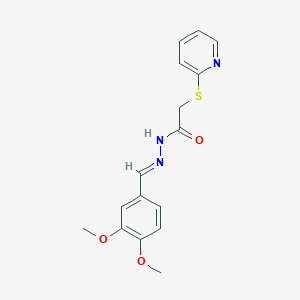

![molecular formula C21H18N4OS B5550591 2-benzyl-N-[2-(1H-imidazol-1-yl)benzyl]-1,3-thiazole-4-carboxamide](/img/structure/B5550591.png)

2-benzyl-N-[2-(1H-imidazol-1-yl)benzyl]-1,3-thiazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to 2-benzyl-N-[2-(1H-imidazol-1-yl)benzyl]-1,3-thiazole-4-carboxamide involves various chemical reactions, including functionalization reactions and cyclization processes. For instance, the functionalization reactions of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid with 2,3-diaminopyridine have been studied, leading to the formation of carboxamide and imidazo[4,5-b] pyridine derivatives (Yıldırım et al., 2005). These reactions and the mechanisms involved offer insights into the synthetic pathways that can be employed for the synthesis of complex molecules like 2-benzyl-N-[2-(1H-imidazol-1-yl)benzyl]-1,3-thiazole-4-carboxamide.

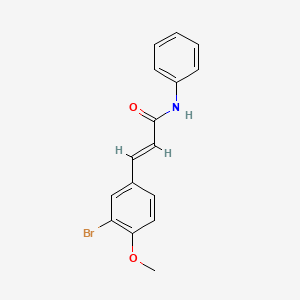

Molecular Structure Analysis

The molecular structure of compounds similar to 2-benzyl-N-[2-(1H-imidazol-1-yl)benzyl]-1,3-thiazole-4-carboxamide is characterized by the presence of multiple heterocyclic rings, such as thiazole and imidazole, which significantly influence their chemical behavior. The structural characterization of these compounds is typically achieved through spectroscopic techniques, including NMR and mass spectrometry, providing detailed information on the molecular framework and functional groups present (Horishny et al., 2020).

Chemical Reactions and Properties

The chemical reactivity of 2-benzyl-N-[2-(1H-imidazol-1-yl)benzyl]-1,3-thiazole-4-carboxamide and related compounds involves interactions with various reagents, leading to the formation of new bonds and functional groups. For example, N-(thiazol-2-yl)benzamide derivatives have been explored for their gelation behavior, influenced by methyl functionality and S⋯O interactions, highlighting the role of non-covalent interactions in determining the chemical properties of such molecules (Yadav & Ballabh, 2020).

Physical Properties Analysis

The physical properties of benzamide derivatives, including 2-benzyl-N-[2-(1H-imidazol-1-yl)benzyl]-1,3-thiazole-4-carboxamide, are influenced by their molecular structure. Factors such as solubility, melting point, and stability are determined by the nature of the functional groups and the overall molecular geometry. Research into similar compounds has provided insights into their behavior under various conditions, contributing to a better understanding of their physical characteristics.

Chemical Properties Analysis

The chemical properties of 2-benzyl-N-[2-(1H-imidazol-1-yl)benzyl]-1,3-thiazole-4-carboxamide are determined by the functional groups present and the molecular structure. Studies on related compounds have shown a range of chemical behaviors, including antimicrobial activity and interactions with biological molecules. For example, N-substituted imidazolylbenzamides have been investigated for their electrophysiological activity, demonstrating the potential for diverse chemical functionalities and biological interactions (Morgan et al., 1990).

Aplicaciones Científicas De Investigación

Experimental and Theoretical Studies of Functionalized Compounds

Compounds with benzoyl, pyrazole, and imidazole motifs have been explored for their potential in various reactions and applications. For example, the synthesis and characterization of pyrazole-3-carboxamide derivatives through functionalization reactions demonstrate the versatility of these compounds in creating novel structures with potential scientific applications (İ. Yıldırım, F. Kandemirli, & E. Demir, 2005).

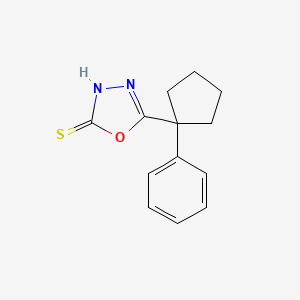

Antitumor and Antioxidant Agents

New fused and binary 1,3,4‐thiadiazoles, synthesized for their potential as antitumor and antioxidant agents, showcase the relevance of thiazole derivatives in medical research. These compounds offer insights into the development of novel therapeutic agents (W. Hamama, M. Gouda, Marwa H. Badr, & H. H. Zoorob, 2013).

Antiproliferative Properties and DNA Binding

The design and synthesis of novel compounds bearing benzothiazole and benzimidazole motifs, and their evaluation for antiproliferative activities and DNA binding properties, highlight the potential of such structures in cancer research. These studies reveal the selective activity against certain cancer cell lines, providing a foundation for further exploration of similar compounds (M. Cindrić et al., 2017).

α-Glucosidase Inhibitors

Research into albendazole derivatives as α-glucosidase inhibitors demonstrates the scientific interest in modifying benzimidazole structures for potential therapeutic uses. This work, including molecular docking and ADME prediction, underscores the utility of these derivatives in drug discovery processes (Sevil Şenkardeş, Necla Kulabaş, & Sukriye Guniz Kucukguzel, 2022).

Antibacterial Agents

The development of novel analogs with antibacterial activity, particularly those incorporating the benzo[d]thiazolyl and pyrazol-5-one motifs, showcases the ongoing research into new antimicrobial agents. These studies provide valuable insights into the structural features contributing to antibacterial efficacy (M. Palkar et al., 2017).

Mecanismo De Acción

The mechanism of action of this compound would depend on its intended use. For example, many imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-benzyl-N-[(2-imidazol-1-ylphenyl)methyl]-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4OS/c26-21(18-14-27-20(24-18)12-16-6-2-1-3-7-16)23-13-17-8-4-5-9-19(17)25-11-10-22-15-25/h1-11,14-15H,12-13H2,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMZQUTJKLZPAGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NC(=CS2)C(=O)NCC3=CC=CC=C3N4C=CN=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-benzyl-N-[2-(1H-imidazol-1-yl)benzyl]-1,3-thiazole-4-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![({4-ethyl-5-[1-(tetrahydro-2H-pyran-4-ylcarbonyl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5550515.png)

![(1S*,5R*)-3-{[2-(methylthio)-1,3-thiazol-4-yl]carbonyl}-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5550523.png)

![1-(2-methoxyphenyl)-N-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)-1H-pyrazole-4-carboxamide](/img/structure/B5550535.png)

![2-(2,3-dihydro-1H-inden-1-yl)-N-{[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]methyl}acetamide](/img/structure/B5550539.png)

![4-methyl-2-{2-oxo-2-[4-(2-pyrimidinyl)-1-piperazinyl]ethoxy}pyrimidine](/img/structure/B5550545.png)

![4-bromo-2-[1,2,4]triazolo[4,3-a]quinolin-1-ylphenol](/img/structure/B5550550.png)

![3-[5-methyl-2-(3-pyridinyl)-1,3-thiazol-4-yl]-1H-indole](/img/structure/B5550569.png)

![1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoyl]-3-(2-methylphenyl)-3-pyrrolidinol](/img/structure/B5550585.png)

![2-methoxy-5-[(3-pyridinylamino)sulfonyl]benzoic acid](/img/structure/B5550595.png)